molecular formula C19H18O6 B1218713 7,2',4',5'-Tetramethoxyisoflavone CAS No. 4253-02-5

7,2',4',5'-Tetramethoxyisoflavone

Cat. No. B1218713
CAS RN: 4253-02-5
M. Wt: 342.3 g/mol
InChI Key: LMCHYXAZXISBOS-UHFFFAOYSA-N
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Description

7,2',4',5'-Tetramethoxyisoflavone is a natural product found in Amorpha fruticosa with data available.

Scientific Research Applications

Bioactive Properties and Metabolism

  • Bioactive Flavonoids and Metabolism by Intestinal Bacteria: Polymethoxyflavones (PMFs), including compounds related to 7,2',4',5'-tetramethoxyisoflavone, have been found to exhibit anticancer effects. A study by Kim, Kim, and Han (2014) demonstrated that human intestinal bacteria can metabolize various PMFs, leading to the formation of bioactive compounds (Kim, Kim, & Han, 2014).

Antimicrobial Activity

  • Antimicrobial Properties: Encarnacion et al. (1994) identified 7,2',4',5'-tetramethoxyflavone as one of the new flavones isolated from Calliandra californica, demonstrating antimicrobial activity against bacterial strains (Encarnacion et al., 1994).

Anticancer and Anti-inflammatory Effects

  • Anticancer and Anti-inflammatory Potential: Domínguez et al. (1991) synthesized and evaluated the pharmacological profile of a related compound, 7,8,3',4'-tetramethoxyisoflavone, revealing its anti-inflammatory activity in a carrageenan oedema test, suggesting potential utility in cancer treatment (Domínguez et al., 1991).

Biological Activities and Health Benefits

  • Variety of Biological Activities: Research by Duan et al. (2017) on polymethoxyflavones isolated from Citrus reticulata 'Chachi' highlighted their extensive biological activities, including anti-cancer properties (Duan et al., 2017).
  • Inhibitory Effects on Cancer Cells: Qiu et al. (2010) studied the effects of polymethoxyflavones, including compounds structurally similar to 7,2',4',5'-tetramethoxyisoflavone, on human colon cancer cells, showing significant inhibitory effects (Qiu et al., 2010).

Blood Coagulation

  • Effect on Blood Coagulation: Triratana, Suwannuraks, and Naengchomnong (1991) found that 4', 5, 6, 7-tetramethoxyflavone, similar to 7,2',4',5'-tetramethoxyisoflavone, enhanced blood coagulation, suggesting potential medical applications in controlling bleeding (Triratana, Suwannuraks, & Naengchomnong, 1991).

Isoflavone Properties and Applications

  • Identification and Properties of Isoflavones: A study by Krishnaveni and Rao (2000) on Pterocarpus santalinus isolated a new isoflavone, structurally related to 7,2',4',5'-tetramethoxyisoflavone, highlighting the diverse properties and potential applications of such compounds (Krishnaveni & Rao, 2000).

properties

CAS RN

4253-02-5

Product Name

7,2',4',5'-Tetramethoxyisoflavone

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-11-5-6-12-16(7-11)25-10-14(19(12)20)13-8-17(23-3)18(24-4)9-15(13)22-2/h5-10H,1-4H3

InChI Key

LMCHYXAZXISBOS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3OC)OC)OC

Other CAS RN

4253-02-5

synonyms

7,2',4',5'-tetramethoxyflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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